
1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of a trideuteriomethyl group, which is a methyl group where all three hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one typically involves the introduction of the trideuteriomethyl group into the benzothiazole structure. One common method is the halolactonization of an aqueous solution of a salt of 1,1-dioxo-2-thiolen-4-ylacetic acid, which forms lactones of 1,1-dioxo-2-halo-cis-3-hydroxythiolan-4-ylacetic acids. These lactones can then undergo alkaline hydrolysis to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar halolactonization and hydrolysis reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: The trideuteriomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The trideuteriomethyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
1,2,5-Thiadiazole-1,1-dioxide: Used in the construction of functional molecular materials.
2,1-Benzothiazine-2,2-dioxides: Potential analgesic agents.
Uniqueness
1,1-Dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one is unique due to the presence of the trideuteriomethyl group, which can enhance its stability and alter its biological activity compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H7NO3S |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1,1-dioxo-2-(trideuteriomethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO3S/c1-9-8(10)6-4-2-3-5-7(6)13(9,11)12/h2-5H,1H3/i1D3 |
InChI Key |
DDIIAJRLFATEEE-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=CC=CC=C2S1(=O)=O |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2S1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]](/img/structure/B13434316.png)
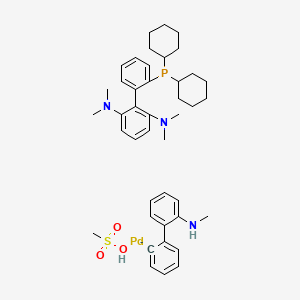


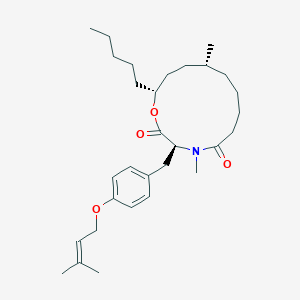

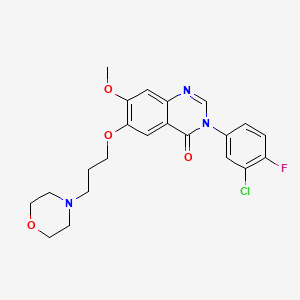
![Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-](/img/structure/B13434364.png)
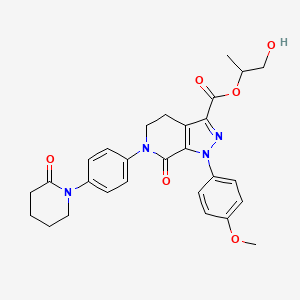
![Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13434372.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
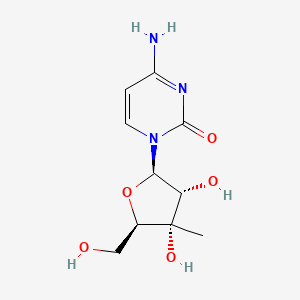

![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)
